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Compound of Interest

Compound Name:
4-Methyl-2-(2-thienyl)-1,3-thiazole-

5-carboxylic acid

Cat. No.: B181800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a

series of 4-methylthiazole derivatives. While a comprehensive SAR study on 4-Methyl-2-(2-
thienyl)-1,3-thiazole-5-carboxylic acid analogs is not extensively available in the public

domain, this guide presents a detailed examination of a closely related series of compounds: 2-

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives, which have been

investigated for their anti-inflammatory properties. This analysis serves as a valuable case

study for understanding the impact of structural modifications on the biological activity of 4-

methylthiazole-containing compounds.

The following sections detail the anti-inflammatory activity of these analogs, the experimental

protocols used for their evaluation, and a visual representation of the synthetic workflow and

structure-activity relationships.

Anti-Inflammatory Activity of 4-Methylthiazole
Analogs
The anti-inflammatory potential of a series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-

methylthiazole derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO)

production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[1] Nitric oxide is
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a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory

activity.

The results of this evaluation are summarized in the table below. The inhibitory activity is

presented as the concentration of the compound required to inhibit 50% of NO production

(IC₅₀). A lower IC₅₀ value indicates higher potency.

Compound ID R R'
NO Inhibition IC₅₀
(µM)[1]

E1 H H 18.32 ± 1.15

E2 4-F H 15.67 ± 1.08

E3 4-Cl H 12.84 ± 0.97

E4 4-Br H 11.25 ± 0.89

E5 4-CH₃ H 14.76 ± 1.03

E6 4-OCH₃ H 16.21 ± 1.11

E7 4-NO₂ H 21.53 ± 1.38

E8 H 4-F 16.98 ± 1.13

E9 H 4-Cl 13.57 ± 1.01

E10 H 4-Br 11.89 ± 0.92

E11 H 4-CH₃ 15.24 ± 1.06

E12 H 4-OCH₃ 17.83 ± 1.19

E13 H 4-NO₂ 23.17 ± 1.45

E26 4-Br 4-Br 8.76 ± 0.72

Indomethacin - - 12.54 ± 0.95

Dexamethasone - - 10.28 ± 0.81

Structure-Activity Relationship (SAR) Summary:
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Effect of Substituents on the Phenyl Rings: The nature and position of substituents on the

two phenyl rings of the dihydropyrazole moiety significantly influence the anti-inflammatory

activity.

Halogen Substitution: Introduction of halogen atoms (F, Cl, Br) at the para-position of either

phenyl ring generally leads to an increase in activity compared to the unsubstituted

compound (E1). Bromine substitution (E4 and E10) appears to be the most favorable among

the single substitutions.

Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups like methyl

(E5, E11) and methoxy (E6, E12) resulted in moderate activity. In contrast, the strong

electron-withdrawing nitro group (E7, E13) led to a decrease in activity.

Synergistic Effect of Disubstitution: The most potent compound in the series was E26, which

has bromine atoms on both phenyl rings. This suggests a synergistic effect of disubstitution

with halogens. Compound E26 exhibited more potent anti-inflammatory activity than the

standard drugs indomethacin and dexamethasone.[1]

Experimental Protocols
Synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-
yl)-4-methylthiazole Derivatives[1]
A mixture of the appropriate chalcone (1 mmol) and 2-hydrazinyl-4-methylthiazole (1 mmol) in

ethanol (20 mL) containing a catalytic amount of glacial acetic acid was refluxed for 6-8 hours.

The reaction progress was monitored by thin-layer chromatography (TLC). After completion,

the reaction mixture was cooled to room temperature, and the precipitated solid was filtered,

washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide
Inhibition)[1]
RAW264.7 macrophage cells were seeded in 96-well plates and incubated for 24 hours. The

cells were then pre-treated with various concentrations of the test compounds for 1 hour before

being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours. The

concentration of nitrite in the culture supernatant, an indicator of NO production, was measured
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using the Griess reagent. The absorbance was measured at 540 nm. The percentage of NO

inhibition was calculated relative to LPS-stimulated cells without any treatment. The IC₅₀ values

were determined from the dose-response curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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